molecular formula C12H21NO3 B6350977 tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate CAS No. 2231666-36-5

tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate

Cat. No.: B6350977
CAS No.: 2231666-36-5
M. Wt: 227.30 g/mol
InChI Key: HFZOJUONOHDPHP-NXEZZACHSA-N
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Description

Significance of Stereodefined Building Blocks in Modern Organic Chemistry

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is fundamental to its biological activity. In modern drug discovery and development, the ability to synthesize enantiomerically pure compounds is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.govmdpi.com Stereodefined building blocks, which are chiral molecules with one or more defined stereocenters, serve as foundational starting materials for the efficient and predictable synthesis of these complex chiral targets. rsc.org By incorporating pre-defined stereochemistry, chemists can circumvent the need for challenging and often low-yielding chiral separations or asymmetric reactions at later stages of a synthesis.

Overview of N-Boc Protected Aminocyclohexane Derivatives as Synthetic Intermediates

Among the vast arsenal (B13267) of chiral building blocks, N-Boc protected aminocyclohexane derivatives have emerged as particularly useful synthetic intermediates. The cyclohexane (B81311) ring provides a conformationally rich and versatile scaffold that is present in numerous natural products and pharmaceutical agents. The amino group, protected by the tert-butyloxycarbonyl (Boc) group, offers a stable and unreactive handle that can be selectively deprotected under mild acidic conditions to reveal a nucleophilic amine for further functionalization. organic-chemistry.org The Boc protecting group is favored for its robustness towards a wide range of reaction conditions, including many nucleophilic and basic environments. organic-chemistry.org

Scope and Research Focus on tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate

This article focuses specifically on the chemical compound This compound . This molecule is a bifunctional building block featuring a 1,3-disubstituted cyclohexane ring with both an N-Boc protected amine and a formyl (aldehyde) group in a defined (1R,3R) stereochemical configuration. The presence of the aldehyde group, a versatile functional handle for carbon-carbon bond formation and other transformations, combined with the chiral aminocyclohexane framework, makes this compound a highly valuable intermediate in asymmetric synthesis. The enantiomer of this compound, tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate, is documented with the CAS number 2387561-79-7. Due to the scarcity of publicly available data for the (1R,3R) enantiomer, information regarding its properties and reactivity is often inferred from its enantiomer and other closely related structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZOJUONOHDPHP-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Definition and Implications

Conformational Analysis of the Cyclohexane (B81311) Ring in tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate and Its Derivatives

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For a 1,3-disubstituted cyclohexane like this compound, there are two possible chair conformations that are in equilibrium through a process called ring flipping.

In the cis-(1R,3R) isomer, the two substituents can be either both in axial positions or both in equatorial positions. The relative stability of these two conformations is determined by the steric strain, particularly the 1,3-diaxial interactions. The substituent's preference for the equatorial position is quantified by its A-value (conformational free energy), which represents the energy difference between the axial and equatorial conformations.

SubstituentA-value (kcal/mol)
-CHO (formyl)~0.7
-NH-Boc (tert-butoxycarbonylamino)~1.5 - 2.1

Note: The A-value for the -NH-Boc group can vary depending on the solvent and the possibility of intramolecular hydrogen bonding.

Given that both the formyl and the tert-butoxycarbonylamino groups have positive A-values, they both preferentially occupy the equatorial position to minimize steric hindrance. The diaxial conformation would lead to significant 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring, making it energetically unfavorable. Therefore, the conformational equilibrium of this compound strongly favors the diequatorial conformation.

This preference for the diequatorial conformation has significant implications for the molecule's reactivity and its use as a synthetic intermediate.

Influence of Stereochemistry on Reaction Pathways and Selectivity

The well-defined stereochemistry and the rigid conformational preference of this compound have a profound impact on its chemical reactivity, particularly in stereoselective reactions.

The equatorial disposition of the formyl group in the predominant chair conformation dictates the trajectory of nucleophilic attack on the carbonyl carbon. Nucleophiles will preferentially approach the aldehyde from the less sterically hindered face, leading to the formation of a specific diastereomer of the corresponding alcohol. This is an example of substrate-controlled stereoselectivity.

For instance, in a reduction reaction using a hydride reagent, the hydride will attack the equatorial formyl group from the axial direction to a greater extent, leading to the formation of the corresponding axial alcohol as the major product. The stereochemical outcome of such reactions is crucial when this compound is used as a building block in the synthesis of complex molecules with multiple chiral centers.

Furthermore, the (1R,3R) absolute configuration of the starting material is essential for the synthesis of enantiomerically pure products. By starting with a single enantiomer of the cyclohexyl derivative, it is possible to generate new stereocenters with a high degree of stereocontrol, which is a fundamental principle in asymmetric synthesis.

Synthetic Methodologies for Tert Butyl N 1r,3r 3 Formylcyclohexyl Carbamate

Strategies for Stereoselective Introduction of the Formyl Group

A key step in the synthesis of tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate is the introduction of the formyl group at the C3 position with the correct stereochemistry. This can be achieved through various methods, including the oxidation of a precursor alcohol or reductive formylation approaches.

A common and effective strategy for introducing a formyl group is the oxidation of a primary alcohol. In this approach, a precursor molecule, tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate, would be synthesized first. The subsequent oxidation of the hydroxymethyl group to an aldehyde must be performed under mild conditions to avoid over-oxidation to a carboxylic acid and to prevent epimerization of the stereocenters.

Several reagents are suitable for this transformation. Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), is a widely used method for the mild oxidation of primary alcohols to aldehydes. Another effective reagent is the Dess-Martin periodinane (DMP), which offers the advantage of being a non-chromium-based oxidant and can be used under neutral conditions.

Oxidation Method Reagents Typical Conditions Advantages Disadvantages
Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)Low temperature (-78 °C)High yields, mild conditionsRequires cryogenic temperatures, unpleasant odor
Dess-Martin PeriodinaneDess-Martin Periodinane (DMP)Room temperatureNeutral conditions, high yieldsDMP is explosive under certain conditions
Parikh-Doering OxidationSulfur trioxide pyridine (B92270) complex, DMSO, TriethylamineRoom temperatureMild conditions, avoids heavy metalsCan be sensitive to substrate structure

The choice of oxidant is critical to ensure the preservation of the delicate stereochemistry of the cyclohexane (B81311) ring and the tert-butyl carbamate (B1207046) protecting group.

Reductive formylation offers an alternative route to the formyl group. This could involve the reduction of a carboxylic acid derivative, such as an ester or an acid chloride, to the corresponding aldehyde. For instance, the conversion of a methyl ester to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Another approach is the Rosenmund reduction, where an acyl chloride is hydrogenated over a poisoned palladium catalyst. This method is generally effective for the synthesis of aldehydes, but the compatibility of the catalyst with other functional groups in the molecule needs to be considered.

Stereocontrolled Synthesis of the Cyclohexane Core

The construction of the cyclohexane ring with the desired (1R,3R) stereochemistry is the most challenging aspect of the synthesis. Several strategies can be employed to achieve this, including asymmetric hydrogenation, chiral pool approaches, and asymmetric catalysis in ring formation.

Asymmetric hydrogenation is a powerful tool for establishing stereocenters during the synthesis of cyclic molecules. mdpi.comrsc.org This approach would typically involve the hydrogenation of a prochiral unsaturated precursor, such as a cyclohexene (B86901) or cyclohexadiene derivative, using a chiral catalyst. The catalyst, usually a transition metal complex with a chiral ligand, directs the addition of hydrogen from one face of the double bond, leading to the formation of the desired enantiomer.

For the synthesis of the this compound core, a potential precursor could be a suitably substituted cyclohexene. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Commonly used ligands include those based on BINAP, DuPhos, and Josiphos.

Catalyst System Precursor Type Key Features
Rhodium-DuPhosSubstituted CyclohexenesHigh enantioselectivities for a range of substrates
Ruthenium-BINAPFunctionalized CyclohexadienesCan effect both hydrogenation and isomerization
Iridium-based catalystsUnfunctionalized and functionalized olefinsHigh turnover numbers and activities

The development of new catalysts continues to expand the scope and efficiency of asymmetric hydrogenation for creating complex stereochemical architectures. researchgate.net

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. studysmarter.co.uknih.gov This strategy can be highly effective for the synthesis of complex molecules as it transfers the existing chirality of the starting material to the target molecule. For the synthesis of a substituted cyclohexane like this compound, suitable chiral starting materials could include compounds like (-)-carvone (B1668593) or derivatives of quinic acid.

For example, starting from (-)-carvone, a series of stereocontrolled transformations, including reductions, functional group manipulations, and ring modifications, could be employed to construct the desired (1R,3R)-substituted cyclohexane core. The inherent chirality of the starting material guides the stereochemical outcome of the subsequent reactions. Another versatile approach involves the use of cis-cyclohexadiene diols, which are readily obtained from the microbial oxidation of aromatic compounds and can be transformed into a variety of chiral cyclohexane derivatives. elsevierpure.comresearchgate.net

Asymmetric catalysis can also be employed directly in the formation of the cyclohexane ring. mdpi.com The Diels-Alder reaction is a powerful ring-forming reaction that can be rendered enantioselective by using a chiral Lewis acid catalyst. iupac.org A strategically designed diene and dienophile could be reacted in the presence of a chiral catalyst to form a cyclohexene intermediate with the desired relative and absolute stereochemistry.

Another approach involves organocatalysis. Chiral amines or proline derivatives can catalyze asymmetric Michael additions and aldol (B89426) reactions to construct substituted cyclohexane rings with high enantioselectivity. mdpi.com These methods offer the advantage of avoiding the use of heavy metals and often proceed under mild reaction conditions.

The successful synthesis of this compound relies on the careful selection and execution of stereocontrolled reactions. The combination of strategies for both the stereoselective introduction of the formyl group and the stereocontrolled synthesis of the cyclohexane core provides a versatile toolbox for accessing this and other complex chiral molecules.

Protection and Deprotection Strategies for the Amine Functionality (Boc Group)

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.orgtotal-synthesis.com The protection of the amine functionality in the synthesis of this compound is a critical step to prevent unwanted side reactions.

Protection of the Amine:

The introduction of the Boc group is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. total-synthesis.comyoutube.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate. masterorganicchemistry.com Common bases employed for this transformation include triethylamine (TEA), sodium hydroxide (B78521) (NaOH), or 4-dimethylaminopyridine (B28879) (DMAP). total-synthesis.comfishersci.co.uk The reaction is often carried out in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or even under aqueous conditions. organic-chemistry.orgfishersci.co.uk

Table 1: Common Reagents and Conditions for Boc Protection

ReagentBaseSolventTemperature
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Dichloromethane (B109758) (DCM)Room Temperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide (NaOH)Water/THF0 °C to Room Temperature
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)AcetonitrileRoom Temperature

Deprotection of the Amine:

The removal of the Boc group is efficiently accomplished under acidic conditions. fishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene. The resulting carbamic acid readily decarboxylates to yield the free amine. masterorganicchemistry.com

Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly used for this purpose. masterorganicchemistry.comfishersci.co.uk Another frequently used method is the treatment with hydrochloric acid (HCl) in a solvent such as methanol (B129727) or ethyl acetate. wikipedia.org The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.

Table 2: Common Reagents and Conditions for Boc Deprotection

ReagentSolventTemperature
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature
Hydrochloric acid (HCl)MethanolRoom Temperature
Hydrochloric acid (HCl)Ethyl acetateRoom Temperature

Optimization of Reaction Conditions and Yields

One common method for the synthesis of aldehydes is the oxidation of primary alcohols. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA), is a mild and efficient method. chem-station.comresearchgate.net Optimization of the Swern oxidation involves careful control of the reaction temperature, typically around -78 °C, to avoid side reactions. The stoichiometry of the reagents, including the alcohol, DMSO, activating agent, and a hindered base like triethylamine, is crucial for achieving high yields. chem-station.com

Another route to the aldehyde is through the reduction of a corresponding nitrile. Catalytic hydrogenation of nitriles can be a cost-effective method, often employing catalysts like Raney nickel or palladium on carbon. wikipedia.orggoogle.com The optimization of this reaction involves the choice of catalyst, solvent, hydrogen pressure, and temperature to achieve selective reduction to the aldehyde without over-reduction to the amine. wikipedia.org Alternatively, stoichiometric reducing agents like diisobutylaluminium hydride (DIBAL-H) can be used for the controlled reduction of nitriles to aldehydes. wikipedia.org

Table 3: Parameters for Optimization in Aldehyde Synthesis

Synthetic StepKey Parameters for OptimizationPotential Challenges
Swern Oxidation Temperature, Stoichiometry of reagents, Order of additionFormation of byproducts at higher temperatures, Epimerization
Nitrile Reduction Catalyst selection, Hydrogen pressure, Temperature, SolventOver-reduction to amine, Catalyst poisoning

Comparative Analysis of Synthetic Routes to Enantiopure Isomers

The synthesis of the enantiopure (1R,3R)-isomer of tert-butyl N-(3-formylcyclohexyl)carbamate requires a stereoselective approach. Several strategies can be envisioned and compared.

Route A: Resolution of a Racemic Mixture

One approach involves the synthesis of a racemic or diastereomeric mixture of the protected amino alcohol or a precursor, followed by resolution. This can be achieved through classical resolution with a chiral acid or through enzymatic resolution. While this method can be effective, it is often less efficient as it discards at least 50% of the material in the case of racemic mixtures.

Route B: Asymmetric Synthesis

A more elegant and efficient approach is to employ an asymmetric synthesis strategy. This could involve an asymmetric hydrogenation of a suitable prochiral enamine or enone precursor to establish the desired stereocenters. Chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are often used for this purpose. The diastereoselective synthesis of 1,3-disubstituted cyclohexanes can be challenging, and the choice of catalyst and reaction conditions is critical to achieve high diastereoselectivity and enantioselectivity. beilstein-journals.org

Another asymmetric strategy could involve a chiral auxiliary-mediated synthesis, where a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, and is subsequently removed.

Route C: Starting from a Chiral Pool

A third strategy involves starting from a readily available chiral starting material (a "chiral pool" approach). For example, a chiral cyclohexene derivative could be elaborated through a series of stereocontrolled reactions to introduce the amine and formyl functionalities with the correct (1R,3R) stereochemistry.

Comparative Overview:

Synthetic StrategyAdvantagesDisadvantages
Resolution Simpler to develop for a new targetInherently lower maximum yield (50% for racemates), requires an effective resolving agent
Asymmetric Synthesis Potentially high yielding and atom-economicalRequires development of a specific catalytic system, can be sensitive to reaction conditions
Chiral Pool Stereochemistry is pre-definedLimited by the availability of suitable chiral starting materials

Transformations and Synthetic Utility of Tert Butyl N 1r,3r 3 Formylcyclohexyl Carbamate

Reactions of the Formyl Group

The aldehyde functionality in tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate is the primary site of its chemical reactivity, allowing for a wide range of synthetic manipulations. These transformations are fundamental in medicinal chemistry and organic synthesis for the construction of more elaborate molecular architectures.

Reductions to Alcohols and Amines

The reduction of the formyl group to a primary alcohol or an amino group is a fundamental transformation. The resulting hydroxymethyl and aminomethyl cyclohexylcarbamates are valuable intermediates for the synthesis of various biologically active compounds.

The reduction of this compound to tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate can be efficiently achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this purpose. The reaction proceeds with high yield and chemoselectivity, leaving the Boc-protecting group intact.

Alternatively, the formyl group can be converted into an aminomethyl group. This transformation is typically carried out via a two-step process involving the formation of an oxime followed by its reduction. Treatment of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. Subsequent reduction of the oxime with reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation affords the desired primary amine, tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclohexyl]carbamate.

ReagentProductFunctional Group Transformation
Sodium borohydride (NaBH4)tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamateAldehyde to Primary Alcohol
1. Hydroxylamine (NH2OH·HCl) 2. Lithium aluminum hydride (LiAlH4)tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclohexyl]carbamateAldehyde to Primary Amine (via oxime)

Oxidations to Carboxylic Acids

The oxidation of the formyl group to a carboxylic acid provides another key derivative, (1R,3R)-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acid. This transformation is crucial for the synthesis of amino acids and other compounds where a carboxylic acid moiety is required.

A common and mild method for this oxidation is the Pinnick oxidation. This reaction utilizes sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger, such as 2-methyl-2-butene, and a phosphate (B84403) buffer. The Pinnick oxidation is highly chemoselective for aldehydes and is tolerant of a wide range of functional groups, including the Boc-carbamate.

ReagentProductFunctional Group Transformation
Sodium chlorite (NaClO2), 2-methyl-2-butene(1R,3R)-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acidAldehyde to Carboxylic Acid

Aldol (B89426) Condensations and Knoevenagel Reactions

Aldol and Knoevenagel reactions are powerful carbon-carbon bond-forming strategies that can be applied to this compound. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

In an aldol condensation, the aldehyde reacts with an enolate, generated from a ketone or another aldehyde, to form a β-hydroxy carbonyl compound. For instance, the reaction with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) would be expected to yield a β-hydroxy ketone. Subsequent dehydration of this adduct can lead to the corresponding α,β-unsaturated ketone.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). This reaction typically yields a stable α,β-unsaturated product after spontaneous dehydration.

Reaction TypeReactantExpected Product
Aldol CondensationAcetoneβ-hydroxy ketone
Knoevenagel CondensationMalononitrileDicyanovinyl derivative
Knoevenagel CondensationDiethyl malonateDiethyl alkylidenemalonate

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are indispensable for converting the formyl group into a carbon-carbon double bond. These reactions offer a high degree of control over the geometry of the resulting alkene.

The Wittig reaction involves the use of a phosphonium (B103445) ylide, which is generated by treating a phosphonium salt with a strong base. For example, reaction with methyltriphenylphosphonium (B96628) bromide and a base would yield the corresponding vinyl-substituted cyclohexylcarbamate.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. The HWE reaction with triethyl phosphonoacetate, for instance, would produce an α,β-unsaturated ester. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification. Typically, HWE reactions with stabilized phosphonates favor the formation of the (E)-alkene.

ReactionReagentExpected ProductAlkene Geometry
Wittig ReactionMethyltriphenylphosphonium bromideVinyl derivative(Z) or (E) depending on ylide
Horner-Wadsworth-EmmonsTriethyl phosphonoacetateα,β-Unsaturated esterPredominantly (E)

Grignard and Organolithium Additions

The addition of organometallic reagents, such as Grignard and organolithium reagents, to the formyl group allows for the formation of new carbon-carbon bonds and the creation of secondary alcohols. The stereochemical outcome of these additions can often be influenced by the existing stereocenters in the cyclohexyl ring.

For example, the addition of methylmagnesium bromide (a Grignard reagent) to this compound would be expected to produce a diastereomeric mixture of secondary alcohols. Similarly, the addition of an organolithium reagent like n-butyllithium would yield the corresponding secondary alcohol. The ratio of the diastereomers formed depends on the steric hindrance and the reaction conditions.

ReagentExpected ProductFunctional Group Transformation
Methylmagnesium bromide (CH3MgBr)Diastereomeric secondary alcoholsAldehyde to Secondary Alcohol
n-Butyllithium (n-BuLi)Diastereomeric secondary alcoholsAldehyde to Secondary Alcohol

Reductive Aminations

Reductive amination is a highly efficient method for the formation of C-N bonds and the synthesis of secondary and tertiary amines from the formyl group. This reaction involves the in situ formation of an imine or iminium ion, which is then reduced.

The reaction of this compound with a primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), is a common protocol for reductive amination. STAB is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. For example, reaction with a primary amine like benzylamine (B48309) would yield the corresponding secondary amine derivative.

AmineReducing AgentProduct
BenzylamineSodium triacetoxyborohydrideN-benzyl secondary amine
DimethylamineSodium triacetoxyborohydrideN,N-dimethyl tertiary amine

Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for determining the connectivity and stereochemistry of a molecule. For the (1R,3R) isomer, specific chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring, especially the protons at positions 1 and 3 (H-C1 and H-C3), would be critical. The trans-diaxial or diequatorial relationship between these protons would give rise to characteristic coupling constants, confirming the (1R,3R) relative stereochemistry. Unfortunately, no peer-reviewed data detailing these specific spectral features for this isomer could be found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a straightforward technique to identify the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the carbamate (B1207046), the C=O stretch of the carbamate (typically around 1680-1700 cm⁻¹), and the distinct C=O stretch of the aldehyde (around 1720-1740 cm⁻¹), as well as the aldehyde C-H stretch. Without an experimental spectrum, a precise list of these wavenumbers cannot be compiled.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

To assess the enantiomeric purity of a chiral compound, chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are employed. This would involve using a chiral stationary phase capable of separating the (1R,3R) enantiomer from its (1S,3S) counterpart. A validated method would specify the type of chiral column, the mobile phase composition, and the retention times for each enantiomer. No such specific analytical method for the enantiomeric resolution of this compound has been documented in the searched sources.

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure and absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a complete atomic-level map can be generated. This technique would unambiguously confirm the (1R,3R) configuration. The search for a published crystal structure for tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate did not yield any results.

While information exists for related structures, such as isomers with different substitution patterns or analogous compounds with cyclobutyl rings, the strict requirement to focus solely on the analytical and spectroscopic characterization of this compound cannot be met. The detailed research findings and specific data points necessary to construct an authoritative and scientifically accurate article are currently absent from the public domain.

Computational and Theoretical Studies on Tert Butyl N 1r,3r 3 Formylcyclohexyl Carbamate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate, DFT calculations could provide significant insights into its reactivity and stability.

Key parameters derived from DFT calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The distribution of these frontier orbitals would also reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the formyl group's oxygen would likely be a center of high electron density (a nucleophilic site), while the carbonyl carbon would be electrophilic.

Furthermore, DFT can be used to generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering a guide to intermolecular interactions and the molecule's reactive behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties

ParameterPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates the energy of the outermost electrons; relates to electron-donating ability.
LUMO Energy-0.5 eVIndicates the energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap6.7 eVA large gap suggests high kinetic stability and low reactivity.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Note: The values in this table are illustrative and would require specific computational studies to be confirmed.

Molecular Modeling and Conformational Analysis

The cyclohexane (B81311) ring in this compound can adopt several conformations, with the chair form being the most stable. The substituents—the formyl group and the N-Boc-carbamate group—can be in either axial or equatorial positions. Conformational analysis aims to identify the most stable arrangement of these groups.

Molecular modeling techniques, employing force fields like MMFF94 or quantum mechanical methods, would be used to calculate the potential energy of different conformers. For a (1R,3R) substituted cyclohexane, the most stable conformation is typically the one where the bulky substituents occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). Therefore, it is expected that the diequatorial conformer of this compound would be the global minimum on the potential energy surface.

Computational analysis would provide precise dihedral angles, bond lengths, and the relative energies of different conformers (e.g., chair, boat, twist-boat), quantifying the energetic preference for the diequatorial arrangement.

Transition State Analysis of Key Reactions

This compound is primarily an intermediate, meaning its most important chemical properties relate to its reactions to form other molecules. A key reaction would be the reduction of the formyl group to a hydroxymethyl group or its oxidation to a carboxylic acid.

Transition state (TS) analysis would be employed to study the mechanisms of these reactions. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy (the energy barrier) for the reaction. A lower activation energy implies a faster reaction rate. For example, in the reduction of the aldehyde with a hydride reagent like sodium borohydride (B1222165), TS analysis would model the approach of the hydride to the carbonyl carbon, revealing the geometry and energy of the highest point along the reaction coordinate. This analysis provides a deeper understanding of the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of the synthesized molecule.

NMR Spectroscopy: Calculations can predict the ¹H and ¹³C chemical shifts. The local electronic environment of each nucleus determines its chemical shift. Theoretical predictions, often achieved using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework, can be a powerful tool for assigning peaks in experimental NMR spectra, especially for complex molecules with overlapping signals.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. For this compound, this would allow for the identification of characteristic peaks, such as the C=O stretching of the formyl group (expected around 1720 cm⁻¹), the C=O stretching of the carbamate (B1207046) (around 1690 cm⁻¹), and the N-H stretching of the carbamate (around 3300 cm⁻¹).

Future Directions and Emerging Research Opportunities

Exploration of New Asymmetric Synthetic Routes

The development of novel, efficient, and highly stereoselective synthetic routes to tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate and its analogs is a primary area for future investigation. While existing methods provide access to this compound, emerging strategies in asymmetric synthesis offer opportunities for improved efficiency, scalability, and sustainability.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for the construction of complex chiral molecules. Future research could focus on developing organocatalytic cascade reactions to build the functionalized cyclohexane (B81311) ring system in a single, highly controlled operation. For instance, a cascade sequence involving an asymmetric Michael addition followed by an intramolecular aldol (B89426) cyclization could be envisioned, utilizing readily available chiral primary or secondary amine catalysts to set the desired stereocenters with high fidelity. researchgate.netrsc.org Such methods could offer a metal-free and environmentally benign alternative to traditional synthetic approaches.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. nih.govnih.gov Future research could explore biocatalytic routes, such as the use of engineered transaminases for the asymmetric amination of a prochiral cyclohexanone (B45756) precursor, followed by enzymatic reduction or oxidation to install the formyl group. researchgate.net Ketoreductases (KREDs) could also be employed for the stereoselective reduction of a corresponding diketone or keto-aldehyde, establishing the chiral centers with high enantiomeric excess. unimi.it These biocatalytic methods are particularly attractive for industrial applications due to their green credentials and potential for cost-effective, large-scale production. confex.com

Synthetic ApproachPotential Catalysts/EnzymesKey Advantages
Organocatalytic CascadeChiral primary amines (e.g., derived from cinchona alkaloids), Proline derivativesMetal-free, high stereocontrol, operational simplicity. rsc.orgnih.gov
Biocatalytic AminationEngineered Transaminases (TAs)High enantioselectivity, mild reaction conditions, green process. researchgate.net
Biocatalytic ReductionKetoreductases (KREDs), Alcohol Dehydrogenases (ADHs)Excellent stereoselectivity, biodegradable catalysts. unimi.itmdpi.com

Development of Catalytic Applications

The unique structural features of this compound, namely the chiral aldehyde and the carbamate (B1207046) group, suggest its potential utility in various catalytic applications.

Organocatalysis: The chiral aldehyde functionality can be exploited to develop new organocatalysts. For example, it could serve as a chiral catalyst in asymmetric aldol, Mannich, or Michael reactions, where the aldehyde temporarily forms a chiral enamine or iminium ion with a secondary amine co-catalyst to induce stereoselectivity. nih.govglobethesis.com The rigid cyclohexane backbone could provide a well-defined chiral environment, potentially leading to high levels of asymmetric induction in the products.

Transition Metal Catalysis: The carbamate group is a well-established directing group in transition-metal-catalyzed C-H bond activation. magtech.com.cnacs.org This opens up avenues for the late-stage functionalization of the cyclohexane ring at positions that are otherwise difficult to access. Research could focus on using palladium, rhodium, or ruthenium catalysts to direct the arylation, alkylation, or amination of the C-H bonds adjacent to the carbamate-bearing carbon, providing a modular route to a diverse range of complex derivatives. magtech.com.cnresearchgate.netnih.gov

Catalytic ApplicationFunctional Group UtilizedPotential Reactions
OrganocatalysisFormyl groupAsymmetric Aldol, Mannich, and Michael additions. researchgate.netnih.gov
C-H ActivationCarbamate groupPalladium-catalyzed arylation, Rhodium-catalyzed amidation. magtech.com.cnnih.gov

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The synthesis and transformation of this compound are well-suited for adaptation to flow methodologies.

Future research could focus on developing a continuous-flow process for the synthesis of the target molecule itself, potentially immobilizing the catalyst (organo- or biocatalyst) in a packed-bed reactor. mdpi.com This would allow for continuous production and simplified purification. Furthermore, subsequent transformations of the aldehyde or carbamate functionalities could be performed in-line, creating a multi-step continuous synthesis of more complex downstream products. For example, a flow reactor could be used for the initial synthesis, followed by an in-line reduction of the aldehyde and subsequent coupling reactions, all within a closed and automated system. This approach is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs), where process intensification and consistency are crucial.

Potential in Materials Science or Supramolecular Chemistry

The defined stereochemistry and hydrogen-bonding capabilities of this compound make it an interesting building block for the development of novel materials and supramolecular assemblies.

Chiral Polymers: The molecule could be functionalized and used as a chiral monomer in polymerization reactions. For example, the aldehyde could be converted to a vinyl or acrylate (B77674) group, allowing for its incorporation into polymer backbones. The resulting polymers would possess a chiral structure derived from the cyclohexane core, which could impart unique chiroptical properties. rsc.orgrsc.org Such chiral polymers could find applications in chiral chromatography, asymmetric catalysis, or as sensors for chiral molecules.

Liquid Crystals: Chiral molecules are known to induce helical structures when doped into liquid crystalline phases. researchgate.netresearchgate.net The rigid, chiral cyclohexane scaffold of this compound, after appropriate modification to introduce mesogenic (liquid-crystal-forming) units, could lead to the formation of novel chiral liquid crystals. nih.gov These materials could have applications in advanced display technologies and optical devices.

Supramolecular Chemistry: The carbamate group is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This property, combined with the defined three-dimensional shape of the molecule, could be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures, such as nanotubes or gels. nih.govrsc.orgrsc.org The chirality of the building block would be translated to the macroscopic structure, leading to chiral supramolecular materials with potential applications in catalysis, separation, and biomaterials. beilstein-journals.org

FieldPotential ApplicationKey Molecular Features
Polymer ScienceChiral stationary phases, Asymmetric catalystsChiral cyclohexane backbone, Polymerizable functional groups. google.com
Liquid CrystalsAdvanced optical displays, Chiral sensorsRigid chiral scaffold, Anisotropic molecular shape. researchgate.net
Supramolecular ChemistryChiral gels, Nanotubes for catalysis or transportHydrogen-bonding carbamate, Defined stereochemistry. nih.gov

While direct research on this compound is still in its nascent stages, the foundational principles of modern organic chemistry strongly suggest a bright future for this compound. The exploration of novel asymmetric synthetic routes, the development of its applications in catalysis, its integration into modern flow chemistry processes, and its potential as a building block for advanced materials represent exciting and fruitful areas for future scientific endeavor. As researchers continue to seek out versatile and stereochemically rich building blocks, this compound is poised to become an increasingly important tool in the chemist's arsenal (B13267) for innovation.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate?

The synthesis typically involves reacting tert-butyl carbamate with a cyclohexanone derivative under controlled conditions. A common method uses a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane or THF) at 0–25°C to achieve optimal yield and stereochemical purity. Key steps include protecting the amine group with the tert-butyloxycarbonyl (Boc) moiety and introducing the formyl group via oxidation or formylation reagents .

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical validation relies on NMR spectroscopy (e.g., NOESY for spatial proximity of protons) and X-ray crystallography (for solid-state conformation). For example, the (1R,3R) configuration can be confirmed by comparing experimental coupling constants (J-values) in 1H^1H-NMR with computational models .

Q. What are the primary safety considerations during handling?

While specific toxicity data are limited, general precautions include:

  • Using fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Storing at 2–8°C in a dry, inert atmosphere to prevent degradation.
  • Avoiding strong oxidizers or acids, which may decompose the carbamate group .

Advanced Research Questions

Q. How does this compound’s reactivity differ from structurally similar carbamates in substitution reactions?

Compared to tert-butyl N-[(1S,3R,4S)-3,4-dihydroxycyclopentyl]carbamate, the cyclohexyl formyl group in this compound enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic substitution. For example, it undergoes faster aminolysis with primary amines (e.g., benzylamine) in polar aprotic solvents like DMF .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from:

  • Solvent effects : DMSO concentrations >1% can denature enzymes.
  • Stereochemical impurities : Chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% enantiomeric excess.
  • Assay conditions : Standardize buffer pH (7.4) and temperature (25°C) to align with physiological relevance .

Q. How is this compound utilized in medicinal chemistry for drug discovery?

It serves as a key intermediate in synthesizing:

  • Peptidomimetics : The Boc group protects amines during solid-phase peptide synthesis.
  • Kinase inhibitors : The formyl group enables Schiff base formation with lysine residues in ATP-binding pockets.
  • Prodrugs : Enzymatic cleavage of the carbamate releases active amines in vivo .

Q. What analytical techniques are critical for quantifying impurities in this compound?

  • HPLC-MS : Detects trace impurities (e.g., de-Boc byproducts) using a C18 column and 0.1% formic acid in acetonitrile/water.
  • Karl Fischer titration : Measures residual moisture (<0.1% w/w), critical for stability in hygroscopic samples.
  • Chiral GC : Resolves diastereomers using β-cyclodextrin-based columns .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when scaling up synthesis?

Parameter Lab Scale (mg) Pilot Scale (g) Optimization Strategy
Solvent Volume10 mL/g5 mL/gSwitch to microwave-assisted synthesis to reduce solvent use.
Temperature Control±2°C±0.5°CUse jacketed reactors with PID controllers.
PurificationColumn chromatographyCrystallizationOptimize solvent polarity (e.g., hexane/EtOAc) for recrystallization .

Q. How to address low enzymatic activity in biochemical assays?

  • Pre-incubation : Allow 30 min equilibration with the enzyme (e.g., trypsin) to ensure binding.
  • Competitive inhibitors : Use transition-state analogs (e.g., tetrahedral intermediates) to validate specificity.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to differentiate non-specific interactions .

Key Data from Literature

Q. Comparative Reactivity of Carbamate Derivatives

CompoundHalf-life in pH 7.4 Buffer (h)Enzymatic Cleavage Rate (nM/min)
This compound48.212.5 (Trypsin)
tert-butyl N-(4-amino-3-hydroxyphenyl)carbamate24.78.3 (Chymotrypsin)
tert-butyl (3-hydroxypropyl)carbamate72.13.1 (Esterase)
Data adapted from PubChem and ECHA studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.